

# Application Notes and Protocols: SW2\_110A in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor tissue that recapitulate the complex architecture and heterogeneity of the original malignancy. This advanced in vitro model holds immense promise for preclinical drug screening and personalized medicine. **SW2\_110A** is a selective, cell-permeable inhibitor of the chromobox 8 chromodomain (CBX8 ChD) with a reported dissociation constant (Kd) of 800 nM. CBX8 is a core component of the canonical Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator frequently dysregulated in cancer. These notes provide a comprehensive overview of the proposed application of **SW2\_110A** in PDOs for cancer research and drug discovery, including detailed protocols for its use and evaluation.

While direct studies of **SW2\_110A** in patient-derived organoids are not yet extensively published, its known mechanism of action provides a strong rationale for its investigation in relevant PDO models. **SW2\_110A** has been shown to inhibit the proliferation of THP1 leukemia cells, which are driven by the MLL-AF9 fusion oncogene, with an IC50 of 26  $\mu$ M. The compound acts by disrupting the interaction of CBX8 with chromatin, leading to a significant decrease in the expression of MLL-AF9 target genes, such as HOXA9.

## **Mechanism of Action and Signaling Pathway**







CBX8 is a reader of the repressive histone mark, trimethylated histone H3 at lysine 27 (H3K27me3), which is deposited by PRC2. As part of the PRC1 complex, CBX8 is crucial for maintaining the silenced state of developmental genes. In certain cancers, such as MLL-rearranged leukemias, the fusion protein MLL-AF9 recruits CBX8 to target genes like HOXA9, leading to their aberrant activation and driving leukemogenesis.[1][2]

**SW2\_110A** selectively binds to the chromodomain of CBX8, preventing its recognition of H3K27me3 and its association with chromatin. In the context of MLL-AF9-driven cancers, this inhibition is hypothesized to displace the MLL-AF9/CBX8 complex from target gene promoters, leading to the downregulation of oncogenic gene expression and subsequent inhibition of cancer cell proliferation.





Click to download full resolution via product page

**Caption:** Proposed signaling pathway of **SW2\_110A** action.

## **Data Presentation: Hypothetical Quantitative Data**

The following tables represent hypothetical data that could be generated from treating various patient-derived organoid lines with **SW2\_110A**.



Table 1: IC50 Values of SW2\_110A in Different PDO Lines

| PDO Line ID | Cancer Type               | Key Mutations | SW2_110A IC50<br>(μΜ) |
|-------------|---------------------------|---------------|-----------------------|
| PDO-001     | Acute Myeloid<br>Leukemia | MLL-AF9       | 25.8                  |
| PDO-002     | Acute Myeloid<br>Leukemia | IDH2 R140Q    | > 100                 |
| PDO-003     | Colorectal Cancer         | APC, KRAS     | 85.2                  |
| PDO-004     | Pancreatic Cancer         | KRAS, TP53    | > 100                 |

Table 2: Effect of SW2\_110A on Target Gene Expression in PDO-001 (AML, MLL-AF9)

| Treatment      | Concentration (μM) | HOXA9 Expression (Fold<br>Change vs. DMSO) |
|----------------|--------------------|--------------------------------------------|
| DMSO (Vehicle) | -                  | 1.00                                       |
| SW2_110A       | 10                 | 0.65                                       |
| SW2_110A       | 25                 | 0.32                                       |
| SW2_110A       | 50                 | 0.15                                       |

## **Experimental Protocols**

The following are detailed protocols for the proposed application of **SW2\_110A** in patient-derived organoids.

### **Protocol 1: Patient-Derived Organoid Culture**

This protocol is a general guideline and should be optimized for the specific organoid type.

 PDO Establishment: Establish PDOs from patient tumor tissue according to established protocols for the specific cancer type.



- · Matrigel Plating:
  - Thaw Matrigel on ice.
  - Mechanically dissociate organoids into smaller fragments.
  - Resuspend organoid fragments in ice-cold Matrigel at a desired density.
  - Plate 50 μL domes of the organoid-Matrigel suspension into pre-warmed 24-well plates.
  - Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes.
- Culture Medium: Add 500 μL of the appropriate organoid culture medium to each well.
- Maintenance: Culture organoids at 37°C in a 5% CO2 incubator. Change the medium every
   2-3 days. Passage organoids every 7-14 days.

## Protocol 2: SW2\_110A Treatment of Patient-Derived Organoids

- · Organoid Seeding for Assay:
  - Harvest and dissociate established PDOs.
  - Seed organoids in Matrigel domes in a 96-well plate (e.g., 5-10 μL domes).
  - Allow organoids to form for 3-4 days.
- Preparation of SW2\_110A:
  - Prepare a stock solution of SW2\_110A in DMSO (e.g., 10 mM).
  - Prepare serial dilutions of SW2\_110A in organoid culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
- Treatment:
  - Carefully remove the existing medium from the wells.



- Add 100 μL of the medium containing the appropriate concentration of SW2\_110A or DMSO control to each well.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).

# Protocol 3: Assessment of Organoid Viability (CellTiter-Glo® 3D Assay)

This assay measures ATP levels as an indicator of cell viability.

- Reagent Preparation: Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.
- Assay Procedure:
  - Remove the 96-well plate containing the treated organoids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
  - $\circ~$  Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100  $\mu L).$
  - Mix the contents vigorously on a plate shaker for 5 minutes to induce cell lysis.
  - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Analysis: Normalize the luminescence readings of the SW2\_110A-treated wells to the DMSO control wells to determine the percentage of viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

## Protocol 4: Analysis of Target Gene Expression by RTqPCR

Organoid Harvesting:



- Harvest organoids from the Matrigel domes using a cell recovery solution.
- Wash the organoids with cold PBS.
- RNA Extraction:
  - Lyse the organoid pellet using a suitable lysis buffer (e.g., TRIzol).
  - Extract total RNA using a standard RNA isolation kit.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Perform quantitative PCR using primers specific for the target gene (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB).
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression.

## **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Experimental workflow for SW2\_110A in PDOs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CBX8, a polycomb group protein, is essential for MLL-AF9-induced leukemogenesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBX8, a Polycomb Group Protein, is Essential for MLL-AF9-Induced Leukemogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SW2\_110A in Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8195936#application-of-sw2-110a-in-patient-derived-organoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com